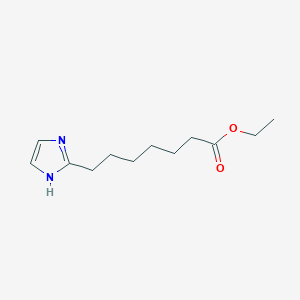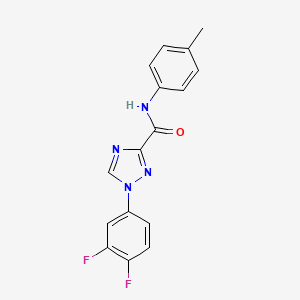
ethyl 7-(1H-imidazol-2-yl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(1H-imidazol-2-yl)heptanoate is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(1H-imidazol-2-yl)heptanoate typically involves the formation of the imidazole ring followed by the attachment of the heptanoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(1H-imidazol-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-(1H-imidazol-2-yl)heptanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 7-(1H-imidazol-2-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 7-(1H-imidazol-2-yl)heptanoate can be compared with other imidazole derivatives, such as:
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Similar in structure but with a benzo-fused imidazole ring, leading to different chemical and biological properties.
Ethyl 2-(1H-imidazol-4-yl)acetate: Differing in the position of the ester group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a heptanoate ester group, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 7-(1H-imidazol-2-yl)heptanoate |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)8-6-4-3-5-7-11-13-9-10-14-11/h9-10H,2-8H2,1H3,(H,13,14) |
Clé InChI |
GNJHTESZFTWFLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)

![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)

![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)


![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
